N-(Amino imino methyl)phenylalanine
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Overview
Description
N-(Amino imino methyl)phenylalanine: is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of an amino group, an imino group, and a methyl group attached to the phenylalanine backbone. Phenylalanine itself is a precursor for several important biomolecules, including tyrosine, dopamine, norepinephrine, and epinephrine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Amino imino methyl)phenylalanine can be achieved through various methods. One common approach involves the cyanoacetylation of amines. This method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . Another method involves the Fischer indole synthesis, which uses methanesulfonic acid under reflux conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent-free reactions, stirring without solvent, and fusion techniques .
Chemical Reactions Analysis
Types of Reactions: N-(Amino imino methyl)phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The amino and imino groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like acid chlorides and anhydrides are used for acylation reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms with amino groups.
Substitution: Acylated products and other substituted derivatives.
Scientific Research Applications
Chemistry: N-(Amino imino methyl)phenylalanine is used in the synthesis of various heterocyclic compounds and as a precursor for biologically active molecules .
Biology: In biological research, this compound is used to study protein synthesis and metabolism. It serves as a model compound for understanding the behavior of amino acids in biological systems .
Industry: In the industrial sector, this compound is used in the production of dietary supplements, feed additives, and cosmetic products .
Mechanism of Action
The mechanism of action of N-(Amino imino methyl)phenylalanine involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme .
Comparison with Similar Compounds
Phenylalanine: The parent compound, which is a precursor for several important biomolecules.
Tyrosine: Another amino acid derived from phenylalanine, involved in the synthesis of neurotransmitters.
Tryptophan: An essential amino acid with a similar aromatic structure.
Uniqueness: N-(Amino imino methyl)phenylalanine is unique due to the presence of both amino and imino groups, which confer distinct chemical properties and reactivity compared to other similar compounds. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C10H13N3O2 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
(2S)-2-(diaminomethylideneamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C10H13N3O2/c11-10(12)13-8(9(14)15)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,14,15)(H4,11,12,13)/t8-/m0/s1 |
InChI Key |
MVTHUEOHHHQQKY-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)N=C(N)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N=C(N)N |
Origin of Product |
United States |
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